3,3'-(p-Phenylene)dipropionic acid

Catalog No.
S1893522
CAS No.
4251-21-2
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(p-Phenylene)dipropionic acid

CAS Number

4251-21-2

Product Name

3,3'-(p-Phenylene)dipropionic acid

IUPAC Name

3-[4-(2-carboxyethyl)phenyl]propanoic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16)

InChI Key

DFOCUWFSRVQSNI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O

Synthesis Precursor

3,3'-(p-Phenylene)dipropionic acid (PDPA) finds use as a building block in the synthesis of other molecules. Due to its functional groups (two carboxylic acids and a central aromatic ring), PDPA can be a versatile starting material for various organic transformations. For instance, research describes its use in the synthesis of ferrocene derivatives []. Ferrocene is an organometallic compound with unique properties, making it a valuable material in materials science and catalysis [].

Reference Standard

3,3'-(p-Phenylene)dipropionic acid, with the chemical formula C₁₂H₁₄O₄, is a dicarboxylic acid characterized by two propionic acid groups attached to a para-phenylene backbone. This compound is notable for its symmetrical structure and potential applications in various fields, including materials science and biochemistry. The presence of two carboxylic acid groups allows for versatile reactivity, making it suitable for polymerization and other chemical modifications.

The reactivity of 3,3'-(p-Phenylene)dipropionic acid is primarily attributed to its carboxylic acid functional groups. Key reactions include:

  • Esterification: The formation of esters when reacted with alcohols in the presence of an acid catalyst.
  • Decarboxylation: Under specific conditions, one or both carboxyl groups can be removed, leading to the formation of simpler compounds.
  • Condensation Reactions: It can participate in condensation reactions to form larger oligomers or polymers, especially when combined with other monomers.

Research indicates that 3,3'-(p-Phenylene)dipropionic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and in modulating metabolic pathways. Additionally, its derivatives have shown promise in drug delivery systems due to their ability to form micelles and enhance solubility for poorly soluble drugs .

Several methods are employed for the synthesis of 3,3'-(p-Phenylene)dipropionic acid:

  • Direct Synthesis: This method involves the reaction of p-phenylenediamine with propionic anhydride under controlled conditions.
  • Multistep Synthesis: Starting from simpler aromatic compounds, a series of reactions including nitration, reduction, and carboxylation can yield the desired dipropionic acid.
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis routes that minimize waste and use renewable resources .

3,3'-(p-Phenylene)dipropionic acid has several applications:

  • Polymer Production: It serves as a monomer in producing polyesters and polyamides, contributing to materials with enhanced mechanical properties.
  • Pharmaceuticals: Its derivatives are explored in drug formulation due to their biocompatibility and ability to modify drug release profiles.
  • Chemical Intermediates: It acts as a building block in synthesizing more complex organic compounds used in various industrial applications.

Studies on the interactions of 3,3'-(p-Phenylene)dipropionic acid with biological systems have revealed its potential effects on cellular pathways. In vitro assays demonstrate its influence on cell proliferation and apoptosis in certain cancer cell lines, suggesting further investigation into its role as a therapeutic agent .

When compared to related compounds such as 3-phenylpropionic acid and other aromatic dicarboxylic acids, 3,3'-(p-Phenylene)dipropionic acid stands out due to its unique structural symmetry and dual carboxylic functionality.

Similar Compounds

  • 3-Phenylpropionic Acid (C₉H₁₀O₂): A simpler compound with one carboxylic group; less versatile than 3,3'-(p-Phenylene)dipropionic acid.
  • Phthalic Acid (C₈H₆O₄): Contains two carboxylic groups but lacks the propionic side chains; used mainly in plasticizers.
  • Terephthalic Acid (C₈H₆O₄): Also a dicarboxylic acid but structurally different; widely used in polyester production.

Comparison Highlights

Property3,3'-(p-Phenylene)dipropionic Acid3-Phenylpropionic AcidPhthalic AcidTerephthalic Acid
StructureSymmetrical dicarboxylicMonocarboxylicDicarboxylicDicarboxylic
ReactivityHigh (due to two carboxyl groups)ModerateHighHigh

XLogP3

1.4

Other CAS

4251-21-2

Wikipedia

3,3'-(p-Phenylene)dipropionic acid

Dates

Modify: 2023-08-16

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